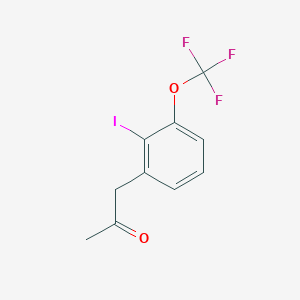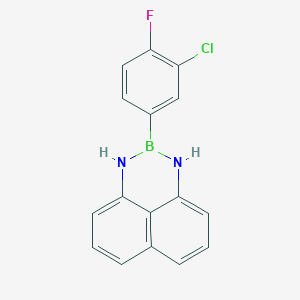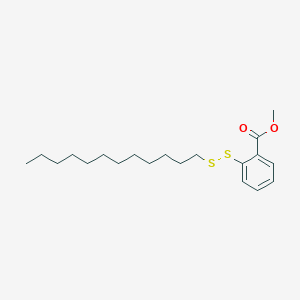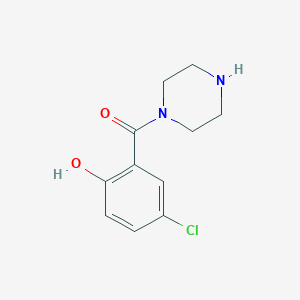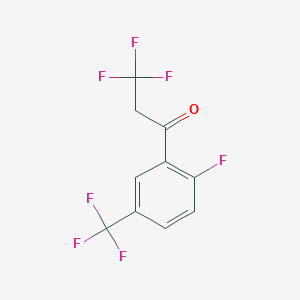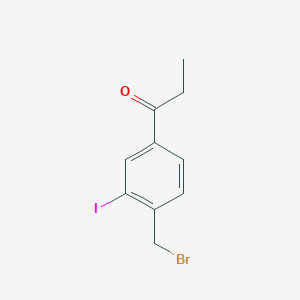
1-(4-(Bromomethyl)-3-iodophenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Bromomethyl)-3-iodophenyl)propan-1-one is an organic compound with a complex structure, characterized by the presence of both bromine and iodine atoms attached to a phenyl ring
Preparation Methods
The synthesis of 1-(4-(Bromomethyl)-3-iodophenyl)propan-1-one typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes the bromination of a precursor compound, followed by iodination under controlled conditions. Industrial production methods often employ catalytic processes to enhance yield and selectivity. For instance, the radical benzylic bromination reaction of 4-bromo-3-nitrotoluene can yield 4-bromo-3-nitro-1-bromomethylbenzene, which can then be further processed to introduce the iodine atom .
Chemical Reactions Analysis
1-(4-(Bromomethyl)-3-iodophenyl)propan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium iodide in acetone for the Finkelstein reaction.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products. For example, oxidation can yield corresponding ketones or carboxylic acids.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, forming new carbon-carbon bonds.
Scientific Research Applications
1-(4-(Bromomethyl)-3-iodophenyl)propan-1-one has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(4-(Bromomethyl)-3-iodophenyl)propan-1-one exerts its effects involves its ability to participate in electrophilic aromatic substitution reactions. The presence of bromine and iodine atoms makes the phenyl ring highly reactive towards nucleophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during reactions .
Comparison with Similar Compounds
1-(4-(Bromomethyl)-3-iodophenyl)propan-1-one can be compared with other halogenated aromatic compounds such as:
1-(4-Bromophenyl)propan-1-one: Lacks the iodine atom, making it less reactive in certain substitution reactions.
1-(4-Iodophenyl)propan-1-one: Lacks the bromine atom, affecting its reactivity and the types of reactions it can undergo.
4-Bromo-3-nitro-1-bromomethylbenzene: A precursor in the synthesis of the target compound, highlighting the importance of multi-step synthesis in achieving complex structures.
Properties
Molecular Formula |
C10H10BrIO |
|---|---|
Molecular Weight |
352.99 g/mol |
IUPAC Name |
1-[4-(bromomethyl)-3-iodophenyl]propan-1-one |
InChI |
InChI=1S/C10H10BrIO/c1-2-10(13)7-3-4-8(6-11)9(12)5-7/h3-5H,2,6H2,1H3 |
InChI Key |
FZMYWVUVZXBPII-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)CBr)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


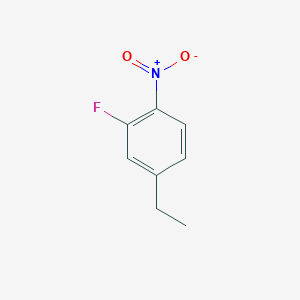

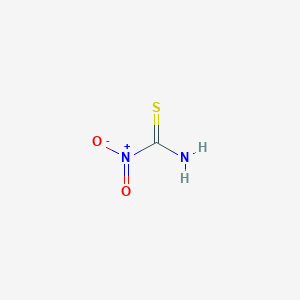


![5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-ylmethanol](/img/structure/B14057224.png)
